1-[(4R,5R)-N2-(10,12-Dimethyl-1-oxotetradecyl)-4-hydroxy-5-(phenylthio)-L-ornithine]-pneumocandin B0
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Overview
Description
1-[(4R,5R)-N2-(10,12-Dimethyl-1-oxotetradecyl)-4-hydroxy-5-(phenylthio)-L-ornithine]-pneumocandin B0 is a complex molecule with significant importance in the field of antifungal research. This compound is an intermediate in the synthesis of Caspofungin acetate, an echinocandin that inhibits the synthesis of β (1,3)-D-glucan, an integral component of the fungal cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4R,5R)-N2-(10,12-Dimethyl-1-oxotetradecyl)-4-hydroxy-5-(phenylthio)-L-ornithine]-pneumocandin B0 involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The exact synthetic route and reaction conditions are proprietary and often involve specialized reagents and catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes followed by chemical modification. The fermentation process uses specific strains of fungi or bacteria to produce the initial pneumocandin structure, which is then chemically modified to yield the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-[(4R,5R)-N2-(10,12-Dimethyl-1-oxotetradecyl)-4-hydroxy-5-(phenylthio)-L-ornithine]-pneumocandin B0 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can target the carbonyl groups.
Substitution: This reaction can occur at the phenylthio group or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
1-[(4R,5R)-N2-(10,12-Dimethyl-1-oxotetradecyl)-4-hydroxy-5-(phenylthio)-L-ornithine]-pneumocandin B0 has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Studied for its role in inhibiting fungal cell wall synthesis.
Medicine: Key component in the development of antifungal drugs like Caspofungin acetate.
Industry: Utilized in the production of antifungal agents for agricultural and pharmaceutical applications.
Mechanism of Action
The compound exerts its effects by inhibiting the synthesis of β (1,3)-D-glucan, an essential component of the fungal cell wall. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death. The molecular targets include enzymes involved in the glucan synthesis pathway .
Comparison with Similar Compounds
Similar Compounds
Caspofungin acetate: Another echinocandin with a similar mechanism of action.
Micafungin: An echinocandin used to treat fungal infections.
Anidulafungin: Another echinocandin with antifungal properties.
Uniqueness
1-[(4R,5R)-N2-(10,12-Dimethyl-1-oxotetradecyl)-4-hydroxy-5-(phenylthio)-L-ornithine]-pneumocandin B0 is unique due to its specific structure, which allows for targeted inhibition of fungal cell wall synthesis. Its role as an intermediate in the synthesis of Caspofungin acetate highlights its importance in the development of antifungal therapies.
Properties
Molecular Formula |
C56H84N8O16S |
---|---|
Molecular Weight |
1157.4 g/mol |
IUPAC Name |
N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-21-phenylsulfanyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
InChI |
InChI=1S/C56H84N8O16S/c1-5-30(2)25-31(3)15-11-8-6-7-9-14-18-43(72)58-37-27-41(70)54(81-36-16-12-10-13-17-36)62-53(78)47-39(68)23-24-63(47)56(80)45(40(69)28-42(57)71)60-52(77)46(49(74)48(73)33-19-21-34(66)22-20-33)61-51(76)38-26-35(67)29-64(38)55(79)44(32(4)65)59-50(37)75/h10,12-13,16-17,19-22,30-32,35,37-41,44-49,54,65-70,73-74H,5-9,11,14-15,18,23-29H2,1-4H3,(H2,57,71)(H,58,72)(H,59,75)(H,60,77)(H,61,76)(H,62,78)/t30?,31?,32-,35-,37+,38+,39+,40-,41-,44+,45+,46+,47+,48+,49+,54-/m1/s1 |
InChI Key |
SXBBAHGGUQHBIH-LUBNTDDFSA-N |
Isomeric SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CC(=O)N)O)O)SC5=CC=CC=C5)O |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)SC5=CC=CC=C5)O |
Origin of Product |
United States |
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